molecular formula C16H16N4O2S B7012694 N,N-dimethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-oxoisoquinoline-4-carboxamide

N,N-dimethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-oxoisoquinoline-4-carboxamide

Cat. No.: B7012694
M. Wt: 328.4 g/mol
InChI Key: ZIQXOIHIBHIGEO-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-oxoisoquinoline-4-carboxamide is a complex organic compound that features a unique combination of isoquinoline and thiadiazole moieties

Properties

IUPAC Name

N,N-dimethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-oxoisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-10-17-18-14(23-10)9-20-8-13(15(21)19(2)3)11-6-4-5-7-12(11)16(20)22/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQXOIHIBHIGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CN2C=C(C3=CC=CC=C3C2=O)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-oxoisoquinoline-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the isoquinoline core, followed by the introduction of the thiadiazole moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-oxoisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of new analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide range of analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N,N-dimethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-oxoisoquinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-oxoisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline and thiadiazole derivatives, such as:

  • 2-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-oxoisoquinoline-4-carboxamide
  • N,N-dimethyl-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1-oxoisoquinoline-4-carboxamide

Uniqueness

N,N-dimethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-oxoisoquinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds, making it a valuable molecule for various applications.

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